An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitrobenzyl Cyanide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-nitrobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-methyl-3-nitrobenzyl cyanide (CAS No: 23876-14-4), a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in drug development and related fields, offering detailed information on its synthesis, structural characteristics, and safety considerations.
Introduction
2-Methyl-3-nitrobenzyl cyanide, with the molecular formula C₉H₈N₂O₂, is a substituted aromatic nitrile. Its structure, featuring a methyl group and a nitro group on the benzyl ring, makes it a versatile building block in the synthesis of various complex organic molecules. A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of 2-methyl-3-nitrobenzyl cyanide is presented in the table below. It is important to note that while some experimental data is available, certain properties like the boiling point are predicted values.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 23876-14-4 | [3][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 85-87 °C | |
| Boiling Point | 339.4 ± 27.0 °C (Predicted) | |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |
| Purity | Min. 95% | [1] |
Solubility
Synthesis and Purification
The synthesis of 2-methyl-3-nitrobenzyl cyanide can be achieved through a multi-step process starting from o-xylene. The general synthetic pathway involves nitration, oxidation, hydrolysis, reduction, chlorination, and finally cyanation.[5] Another reported method involves the nitration of 2-methylbenzyl alcohol, followed by a reaction with sodium cyanide.[1]
A general procedure for the synthesis of a related compound, p-nitrobenzyl cyanide, involves the nitration of benzyl cyanide using a mixture of concentrated nitric and sulfuric acids at a controlled temperature.[8] A similar approach could likely be adapted for the synthesis of the 2-methyl-3-nitro isomer.
A patented method for the preparation of 2-nitro substituted benzyl cyanide compounds involves the reaction of an o-nitro-substituted halogenated benzene with tert-butyl cyanoacetate, followed by esterlysis and decarboxylation.[9] This method is reported to have mild conditions and high yields.[9]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of 2-Methyl-3-nitrobenzyl cyanide.
Spectroscopic and Structural Characterization
While specific experimental spectra for 2-methyl-3-nitrobenzyl cyanide are not widely published, its structural features can be confirmed using standard analytical techniques.
Crystallographic Data
X-ray crystallography has been used to determine the crystal structure of 2-methyl-3-nitrobenzyl cyanide. It crystallizes in the monoclinic space group P2/c.[1] The unit cell parameters are reported as a = 5.890 Å, b = 8.637 Å, c = 5.971 Å, and β = 105.49°.[1] The crystal structure reveals hydrogen bonding interactions primarily between the nitro groups and hydroxyl groups on the benzene ring.[1]
Predicted Spectroscopic Data
In the absence of published experimental spectra, computational methods can provide predicted data that can aid in the characterization of 2-methyl-3-nitrobenzyl cyanide.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the benzyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbon of the cyanide group, the aromatic carbons, the methyl carbon, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively), and C-H stretches of the aromatic ring and the methyl/methylene groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, the cyanide group, and cleavage of the benzyl C-C bond.
Reactivity and Stability
The reactivity of 2-methyl-3-nitrobenzyl cyanide is influenced by the presence of the nitrile and nitro functional groups. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to an amine. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents, to ensure its stability.
Safety and Toxicology
2-Methyl-3-nitrobenzyl cyanide should be handled with care, following standard laboratory safety procedures. While specific toxicological data for this compound is limited, related compounds such as benzyl cyanide and other nitriles are known to be toxic.[10] The toxicity of many nitriles is associated with the in vivo liberation of cyanide.[10] Nitroaromatic compounds can also exhibit toxicity through various mechanisms.[11][12]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Applications in Research and Development
2-Methyl-3-nitrobenzyl cyanide serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its functional groups allow for diverse chemical transformations, making it a useful building block for the preparation of pharmaceuticals and other specialty chemicals.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-methyl-3-nitrobenzyl cyanide. While there are still gaps in the publicly available experimental data, the information presented here, based on a combination of reported data, predicted values, and knowledge of related compounds, offers a solid foundation for researchers and professionals working with this chemical. As with any chemical, it is crucial to handle 2-methyl-3-nitrobenzyl cyanide with appropriate safety precautions and to consult the latest safety data sheets.
References
-
Spectrophotometric method for the determination of benzyl cyanides. RSC Publishing. [Link]
-
2-Methyl-3-nitro-benzyl cyanide. PubMed. [Link]
-
Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]
-
Structure-toxicity relationships of nitroaromatic compounds. PubMed. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Separation of Benzyl cyanide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Toxicity of Nitroarom
-
Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]
-
2-METHYL-3-NITROBENZYL CYANIDE. Local Pharma Guide. [Link]
-
2-Methyl-3-Nitrobenzyl Cyanide. Chemical-Suppliers. [Link]
-
Benzyl Cyanide. Organic Syntheses Procedure. [Link]
-
2-Methylbenzyl cyanide. NIST WebBook. [Link]
-
Validated HPLC method for assay of Xipamide, Triamterene and toxic impurity; Benzyl cyanide based on analytical Eco-scale assessment. Scribd. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Unknown Source. [Link]
-
ANALYTICAL METHODS. NCBI Bookshelf. [Link]
-
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
-
Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Unknown Source. [Link]
-
2-methylbenzyl cyanide (C9H9N). PubChemLite. [Link]
- SOLUBILITY D
- The preparation method of 2-nitro substituted phenylacetonitrile compounds.
-
p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]
-
2-Methyl-3-nitrobenzyl cyanide. PubMed Central. [Link]
-
Physical Properties of Nitriles. Chemistry LibreTexts. [Link]
-
2-Methyl-3-nitrobenzyl alcohol. Molbase. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Unknown Source. [Link]
Sources
- 1. 2-Methyl-3-nitrobenzylcyanide | CymitQuimica [cymitquimica.com]
- 2. 2-METHYL-3-NITROBENZYL CYANIDE | CAS: 23876-14-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. CAS NO. 23876-14-4 | 2-METHYL-3-NITROBENZYL CYANIDE | C9H8N2O2 [localpharmaguide.com]
- 4. 2-Methyl-3-Nitrobenzyl Cyanide | CAS 23876-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2-Methyl-3-nitro-benzyl cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]
- 10. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
